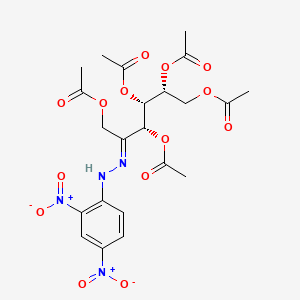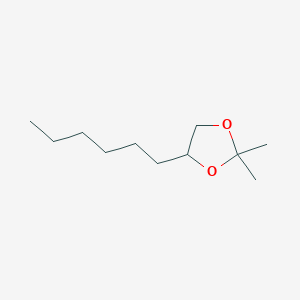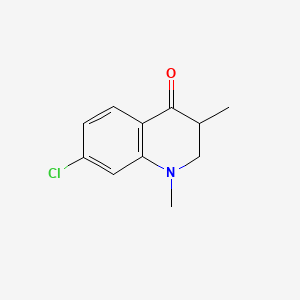![molecular formula C6H5ClO5 B13808909 (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione CAS No. 76100-50-0](/img/structure/B13808909.png)
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione is a chemical compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a chloro-hydroxyethyl group attached to an oxolane ring, which is further substituted with trione groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione typically involves the reaction of a suitable oxolane precursor with a chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride in the presence of a base, such as pyridine, to introduce the chloro group. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of the oxolane ring, followed by chlorination and subsequent introduction of the hydroxyethyl group. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione involves its interaction with specific molecular targets. The chloro-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-5-[(1R)-2-hydroxyethyl]oxolane-2,3,4-trione: Lacks the chloro group, leading to different reactivity and biological activity.
(5R)-5-[(1R)-2-chloroethyl]oxolane-2,3,4-trione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the chloro and hydroxyethyl groups in (5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione makes it unique, as it combines the reactivity of both functional groups
Propiedades
Número CAS |
76100-50-0 |
|---|---|
Fórmula molecular |
C6H5ClO5 |
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8H,1H2/t2-,5+/m0/s1 |
Clave InChI |
MWGHCIMLVHHKJH-JLAZNSOCSA-N |
SMILES isomérico |
C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)Cl |
SMILES canónico |
C(C(C1C(=O)C(=O)C(=O)O1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)


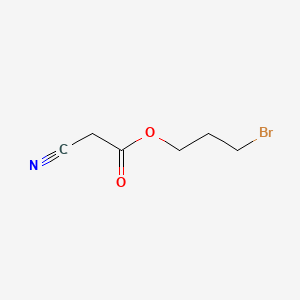

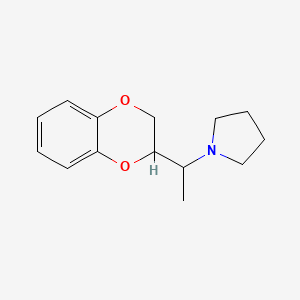
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
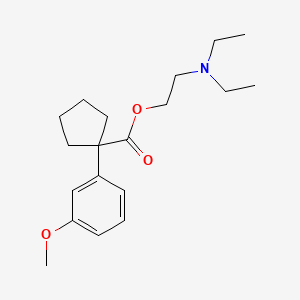
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
